molecular formula C8H13NO B1439660 6-Azaspiro[3.5]nonan-5-one CAS No. 1217862-77-5

6-Azaspiro[3.5]nonan-5-one

Cat. No.: B1439660
CAS No.: 1217862-77-5
M. Wt: 139.19 g/mol
InChI Key: DAQJFZXSHUKANE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

The unique geometry of spirocyclic systems imparts valuable properties, making them attractive targets in synthetic and medicinal chemistry. Their inherent rigidity can lead to a higher affinity and selectivity for biological targets compared to more flexible, linear molecules.

The study of spirocyclic compounds has a long history, but the focused exploration of azaspirocycles—spirocyclic systems containing at least one nitrogen atom in one of the rings—is a more recent development. The introduction of a nitrogen atom into the spirocyclic framework can significantly influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which are crucial for biological interactions. Early research often focused on the synthesis of these complex structures, while more recent studies have shifted towards their application in medicinal chemistry, including their use as intermediates in the synthesis of complex natural products and as core structures for novel therapeutic agents.

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, is a key structural motif in a variety of biologically active compounds. In medicinal chemistry, these frameworks are explored for their potential as rigid scaffolds for the development of new drugs. For instance, derivatives of 7-azaspiro[3.5]nonane have been investigated for the design of novel therapeutics. researchgate.net The synthesis of such compounds, however, can be challenging, often requiring multi-step routes with key cyclization steps. The development of efficient synthetic methodologies to access these scaffolds is an active area of research.

Overview of the 6-Azaspiro[3.5]nonan-5-one Core Structure

This compound is a specific example of an azaspiro[3.5]nonane derivative. Its core structure consists of a cyclobutane ring and a piperidinone ring sharing a single carbon atom.

Below is a data table of some 6-Azaspiro[3.5]nonane derivatives:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1217862-77-5C8H13NO139.198
6-Azaspiro[3.5]nonan-1-olNot AvailableC8H15NO141.21
6-Azaspiro[3.5]nonane71873-27-3C8H15N125.22

Data sourced from supplier catalogs. molport.comsmolecule.combiosynth.com

Research into related azaspiro[3.5]nonane isomers provides valuable context for understanding the properties and potential of this compound. Studies on these analogs often reveal synthetic strategies and structure-activity relationships that can be applied to the broader class of compounds.

A related compound of interest is 6-Azaspiro[3.5]nonane-2,5-dione. While specific research on this dione (B5365651) is limited, a patent for the synthesis of a related compound, rac-(4S,6S,7R,8S,9S)-1-benzyloxy-7-benzoyloxymethyl-6-tert-butyldimethylsilyloxy-7,8,9-trihydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonane-2,5-dione, highlights a synthetic approach to this class of molecules. google.com This complex synthesis underscores the challenges in preparing such densely functionalized spirocyclic systems. The patent describes the purification of the target dione by column chromatography, yielding a white solid. google.com This type of research, focused on the synthesis of complex molecules for potential use as intermediates in the preparation of pharmacologically active compounds like Tetrodotoxin (TTX), demonstrates the importance of azaspiro[3.5]nonane scaffolds in medicinal chemistry. google.comcsic.es

Below is a data table for 6-Azaspiro[3.5]nonane-2,5-dione and a related patented compound:

Compound NameCAS NumberMolecular FormulaSMILES
6-Azaspiro[3.5]nonane-2,5-dioneNot AvailableC8H11NO2O=C1CC2(C(NCCC2)=O)C1
rac-(4S,6S,7R,8S,9S)-1-benzyloxy-7-benzoyloxymethyl-6-tert-butyldimethylsilyloxy-7,8,9-trihydroxy-8,9-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-1-azaspiro[3.5]nonane-2,5-dioneNot AvailableNot AvailableNot Available

Data for 6-Azaspiro[3.5]nonane-2,5-dione sourced from a supplier catalog. bldpharm.com Information on the related patented compound is from a European patent application. google.com

Foundational Research on Related Azaspiro[3.5]nonane Isomers and Analogs

Academic Inquiry into 5-Azaspiro[3.5]nonan-6-one

Academic research specifically focused on 5-Azaspiro[3.5]nonan-6-one (CAS Number: 2169004-88-8) is not extensively documented in publicly available literature. nih.gov This compound is commercially available, indicating its synthesis is achievable. nih.gov Its structure features a piperidine (B6355638) ring fused to a cyclobutane ring. The nitrogen atom is at position 5, and the carbonyl group is at position 6 of the piperidine ring. While detailed research findings on its synthesis and properties are sparse, its availability suggests it may serve as a building block in synthetic chemistry. Further investigation is required to understand its potential applications and biological activity.

PropertyValueSource
CAS Number2169004-88-8 nih.gov
Other Relevant Azaspiro[3.5]nonane Variants in Academic Research (e.g., 6-Azaspiro[3.5]nonan-7-one, 7-Azaspiro[3.5]nonan-2-one)

Other isomers of azaspiro[3.5]nonane have been the subject of more detailed academic inquiry, highlighting the diverse potential of this chemical scaffold.

6-Azaspiro[3.5]nonan-7-one is another structural isomer. While it is commercially available, extensive academic research dedicated to this specific compound is limited.

7-Azaspiro[3.5]nonan-2-one and its derivatives have been investigated for their potential as therapeutic agents. cymitquimica.comcymitquimica.comlookchem.com Notably, a class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for the G protein-coupled receptor 119 (GPR119). cymitquimica.com GPR119 is a target of interest for the treatment of type 2 diabetes and obesity. In a particular study, optimization of substituents on the 7-azaspiro[3.5]nonane scaffold led to the identification of a potent GPR119 agonist, compound 54g, which demonstrated a favorable pharmacokinetic profile and a glucose-lowering effect in diabetic rats. cymitquimica.com The hydrochloride salt of 7-Azaspiro[3.5]nonan-2-one is also noted for its potential in medicinal chemistry, particularly for targeting central nervous system disorders. lookchem.com Furthermore, 7-Azaspiro[3.5]nonan-2-ol hydrochloride has been explored in neuroscience research for its potential as a selective serotonin (B10506) 5-HT1A receptor agonist, suggesting applications in mental health disorders.

CompoundKey Research FindingSource
7-Azaspiro[3.5]nonane derivativesAct as potent GPR119 agonists with potential for treating type 2 diabetes. cymitquimica.com
7-Azaspiro[3.5]nonan-2-one hydrochloridePotential applications in targeting central nervous system disorders. lookchem.com
7-Azaspiro[3.5]nonan-2-ol hydrochlorideInvestigated as a selective serotonin 5-HT1A receptor agonist.

Properties

IUPAC Name

6-azaspiro[3.5]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8(3-1-4-8)5-2-6-9-7/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQJFZXSHUKANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Azaspiro 3.5 Nonan 5 One and Its Derivatives

Established Synthetic Pathways for the Azaspiro[3.5]nonane Scaffold

The synthesis of the azaspiro[3.5]nonane framework is centered on the effective construction of the spirocyclic core. Cyclization reactions represent the most fundamental approach to achieving this architecture.

Cyclization Reactions for Spirocyclic Construction

The formation of the lactam ring onto a pre-existing carbocyclic structure is a primary strategy, which can be accomplished through either intramolecular or intermolecular bond-forming reactions.

Intramolecular cyclization is a powerful strategy where a precursor molecule containing all the necessary atoms for the final spirocycle is induced to form the ring. A notable example of this approach is the Reformatsky reaction. researchgate.net In this method, an organozinc reagent, also known as a Reformatsky enolate, is generated from an α-halo ester. researchgate.netresearchgate.net This enolate then reacts with an electrophile.

For the synthesis of derivatives of 6-azaspiro[3.5]nonan-5-one, a specific application of this reaction has been demonstrated. The Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc reacts with N′-(arylmethylidene)benzohydrazides. The initial addition of the organozinc reagent to the carbon-nitrogen double bond of the hydrazone forms an intermediate which subsequently undergoes intramolecular cyclization to yield N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.netrdd.edu.iq This reaction provides a direct route to a substituted azaspiro[3.5]nonan-2-one structure, a constitutional isomer of the target compound. The structure of these products has been confirmed by X-ray diffraction analysis. researchgate.net

Table 1: Intramolecular Cyclization via Reformatsky Reaction

SubstrateReagentsSolventConditionsProductYield
N′-(Arylmethylidene)benzohydrazideMethyl 1-bromocyclohexanecarboxylate, ZincNot specified in abstractNot specified in abstractN-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamideNot specified in abstract

Intermolecular cyclization strategies involve the reaction of two or more separate molecules to build the spirocyclic framework. While highly effective for certain lactam systems, such as the Staudinger [2+2] cycloaddition for spiro-β-lactams, direct and well-documented examples for the synthesis of the this compound δ-lactam ring via intermolecular routes are less prevalent in the reviewed literature. rsc.orgrsc.org

However, general strategies for forming spiro-δ-lactams through intermolecular reactions exist for related systems. For instance, N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation reactions between aliphatic aldehydes and oxoindole-derived α,β-unsaturated imines have been developed to produce spiro-oxindole-δ-lactams with high enantioselectivity. researchgate.net Multi-component reactions (MCRs) also represent a powerful intermolecular approach for building molecular complexity in a single step, and have been applied to the synthesis of various spirocyclic lactams. researchgate.netethz.ch For example, a one-pot multi-component reaction of isatin (B1672199) derivatives, a malononitrile (B47326) dimer, and enamine derivatives has been used to synthesize spiro-(1,8)-naphthyridine compounds. sciforum.net While these methods demonstrate the potential of intermolecular strategies, their specific application to form the parent this compound is not as established as intramolecular pathways.

Advanced Synthetic Transformations

More sophisticated methods, often involving reaction cascades, have been developed to construct complex spirocyclic systems efficiently.

Domino reactions, where a single event triggers a cascade of subsequent bond-forming reactions, are highly efficient for constructing complex molecular architectures. Domino radical bicyclization has emerged as a powerful tool for forming spirocyclic frameworks. researchgate.net This approach often involves the generation of a radical species that undergoes a sequence of cyclization events.

A pertinent example is the tandem radical cyclization of iodoaryl allyl azides with carbon monoxide to produce 4,4-spirocyclic γ-lactams. researchgate.net In this process, an aryl radical is first generated from the iodoaryl precursor using a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) and a mediator such as tris(trimethylsilyl)silane (B43935) (TTMSS). researchgate.net This aryl radical undergoes a 5-exo cyclization onto the allyl group. The resulting radical then reacts with carbon monoxide (carbonylation), and the subsequent acyl radical cyclizes onto the azide (B81097) group to form the final spirocyclic lactam structure. researchgate.net While this specific example leads to a γ-lactam fused to an indoline, benzofuran, or oxindole (B195798) core, the general strategy showcases an advanced method for assembling spirocyclic lactam systems in a single, atom-economical step. researchgate.netresearchgate.net

Table 2: Domino Radical Bicyclization for Spirocyclic Lactam Synthesis

Substrate TypeKey ReagentsConditionsProduct TypeYield Range
Iodoaryl allyl azideAIBN (initiator), TTMSS (mediator), CO (80 atm)THF, 80 °C, 12 h4,4-Spirocyclic indoline/benzofuran/oxindole γ-lactamsModerate to good

Oxidative cyclization provides another advanced route to azaspirocycles and their fused derivatives. Oxone® (potassium peroxymonosulfate) is a versatile, inexpensive, and environmentally benign oxidant that has been employed in various heterocyclic syntheses. researchgate.net Its utility has been demonstrated in the formation of complex systems incorporating the azaspiro[3.5]nonane scaffold.

In one example, a 2-oxa-7-azaspiro[3.5]nonane derivative was converted into an o-cycloalkylaminoacetanilide precursor. This precursor then underwent an oxidative cyclization using Oxone® in formic acid. rsc.org This reaction resulted in the formation of a new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], effectively fusing the spirocyclic motif onto a benzimidazole (B57391) core. This demonstrates the robustness of the azaspiro[3.5]nonane framework under oxidative conditions and its utility as a building block for more complex heterocyclic structures. The reaction proceeds through the oxidation of the aniline (B41778) precursor, which facilitates the ring-closing annulation. rsc.orgrsc.org

Table 3: Oxidative Cyclization using Oxone®

SubstrateReagentsSolventConditionsProductYield
N-(2-((2-oxa-7-azaspiro[3.5]nonan-7-yl)methyl)phenyl)acetamide analogueOxone®Formic Acid40 °C, 6 hSpiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] derivativeGood
Staudinger's Ketene (B1206846)–Imine Reaction Applications in Spiroazetidinone Synthesis

The Staudinger ketene-imine cycloaddition, a reaction discovered by Hermann Staudinger in 1907, remains a cornerstone for the synthesis of β-lactams (2-azetidinones). wikipedia.org This [2+2] cycloaddition between a ketene and an imine is one of the most general methods for accessing the 2-azetidinone ring system. mdpi.com Its application has been extended to the synthesis of more complex structures, including spiroazetidinones. miami.edu

The formation of the spirocyclic framework via the Staudinger reaction can be achieved in two primary ways: the reaction of a cyclic ketene with an imine, or the reaction of a ketene with a cyclic imine where the carbon-nitrogen double bond originates from a ring structure. ugent.be Ketenes are often generated in situ from acyl chlorides using a tertiary amine, such as triethylamine (B128534), and are immediately trapped by the imine. mdpi.comthieme-connect.com

A notable large-scale synthesis of a spiroazetidinone, a key intermediate for a melanin-concentrating hormone (MCH1) receptor antagonist, utilized this reaction. The process involved the addition of triethylamine and a pre-formed imine to an acid chloride at cryogenic temperatures (–72 °C). Upon warming, a rapid exothermic reaction occurred, yielding the desired spiroazetidinone in a high yield of 87%. thieme-connect.com Due to the cryogenic conditions and the exothermic nature of the reaction, a flow procedure was also developed as an alternative. thieme-connect.com The reaction of unsymmetrical cyclic ketenes, such as those derived from 2-tetrahydrofuroyl chloride, with imines has been shown to produce spiro-fused 2-azetidinones. ugent.be

Table 1: Examples of Staudinger Reaction for Spiroazetidinone Synthesis
Ketene PrecursorImine PartnerConditionsProduct TypeYieldReference
Acid Chloride BImine D (N-Methylene-1-phenylmethanimine)Triethylamine, -72 °C to -10 °CSpiroazetidinone E87% thieme-connect.com
2-Tetrahydrofuroyl chlorideGeneric IminesTriethylaminecis- and trans-2-azetidinonesNot specified ugent.be
N-acylthiazolidine-2-carboxylic acidsN-(phenylmethylene)benzenesulfonamideAcetic anhydride (B1165640) or DCCDiastereomeric spiro-2-azetidinonesNot specified ugent.be
Synthesis via Multi-Step Routes Involving Oxetane (B1205548) Ring-Closure

Multi-step syntheses that incorporate an oxetane ring are significant for creating derivatives and analogues of spirocyclic systems. While not directly yielding the "-one" (ketone) functionality, these routes establish the core spiro[3.5]nonane skeleton containing heteroatoms. A reported synthesis for 2-oxa-7-azaspiro[3.5]nonane, a structural isomer of the azaspiro[3.5]nonan-5-one core, highlights this approach. nih.govresearchgate.net

The synthesis commences with diethyl malonate, which is reacted with N-tosylbis(2-bromoethyl)amine. nih.govresearchgate.net This sequence involves several key transformations:

Alkylation and Cyclization: Diethyl malonate and N-tosylbis(2-bromoethyl)amine undergo reaction to form diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate. nih.govresearchgate.net

Reduction: The resulting diester is reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the corresponding diol, [1-(4-methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol. nih.govresearchgate.net

Mesylation: The diol is then treated with methanesulfonyl chloride to convert the hydroxyl groups into better leaving groups (mesylates). nih.govresearchgate.net

Oxetane Ring-Closure: The final step is an intramolecular nucleophilic displacement under basic conditions, where one of the mesylate groups is displaced by the other to form the strained four-membered oxetane ring, resulting in 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane. nih.govresearchgate.net

This multi-step pathway demonstrates a robust method for constructing the spiro[3.5]nonane system with an integrated oxetane ring, providing a versatile scaffold for further chemical modification. nih.govresearchgate.net

Specific Synthetic Routes to this compound and Closely Related Analogs

Strategies for Carbonyl Group Introduction and Modification

The introduction of the C5-carbonyl group in the this compound structure is a critical synthetic step. Various methods can achieve this, either by building the ring with the ketone already in place or by modifying a precursor.

One approach involves the reaction of pentamethyleneketene with diazomethane, which has been used to produce spiro[3.5]nonan-2-one, a carbocyclic analog. lookchem.com Another strategy is the intramolecular cyclization of intermediates. For instance, the Reformatsky reaction, when applied to specific substrates, can lead to the formation of the β-lactam ring, which inherently contains the carbonyl group. This reaction, using Reformatsky reagents derived from methyl 1-bromocycloalkanoates with azomethines or hydrazones, has been successfully employed to synthesize 3-aryl-2-amino-2-azaspiro[3.5]nonan-1-ones. thieme-connect.deresearchgate.net These products are structural isomers of the target compound, demonstrating the utility of this method in forming the azaspiro[3.5]nonanone core.

Nitrogen Heterocycle Formation within the Spiro System

The construction of the nitrogen-containing ring within the spiro system is a defining feature of these syntheses. Domino and cascade reactions have emerged as powerful tools for this purpose. A domino radical bicyclization process has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives, which involves the formation and subsequent capture of alkoxyaminyl radicals to generate the spirocyclic nitrogen heterocycle in a single step. acs.org

The Reformatsky reaction is also a key method for forming the nitrogen heterocycle. The reaction between Reformatsky reagents (prepared from methyl 1-bromocycloalkanoates and zinc) and imines (Schiff bases) or hydrazones directly yields the spiro-fused β-lactam ring. thieme-connect.deresearchgate.net For example, reacting the Reformatsky reagent from methyl 1-bromocyclohexanecarboxylate with benzoylhydrazones leads to N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides after intramolecular cyclization of the intermediate. thieme-connect.de This directly constructs the 2-azaspiro[3.5]nonan-1-one system, which is isomeric to the this compound target.

Protecting Group Strategies in Azaspiro[3.5]nonan-5-one Synthesis

In the multi-step synthesis of complex molecules like functionalized azaspiro[3.5]nonan-5-ones, the use of protecting groups is essential to mask reactive functional groups and enable selective transformations. csic.escsic.es The choice of protecting group is critical for achieving the desired chemical outcome.

Commonly used protecting groups in the synthesis of azaspirocycles include:

Boc (tert-butoxycarbonyl): This group is widely used to protect amine functionalities. It is stable under many reaction conditions but can be readily removed under acidic conditions. It has been employed in the synthesis of various azaspiro[3.5]nonane derivatives. evitachem.com

Silyl (B83357) Ethers (TBDMS, TMS): Hydroxyl groups are frequently protected as silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) ethers. These groups are valuable in syntheses of highly functionalized 1-azaspiro[3.5]nonan-2-one derivatives, allowing for selective reactions at other positions. csic.escsic.es

Benzyl (B1604629) Ethers (Bn): The benzyl group is another common protecting group for alcohols and amines, often removed by catalytic hydrogenation. csic.es

The strategic application and subsequent removal of these protecting groups allow for the regioselective functionalization of the spirocyclic core. csic.escsic.es

Table 2: Protecting Groups in Azaspirocycle Synthesis
Protecting GroupFunctional Group ProtectedTypical Application ContextReference
Boc (tert-butoxycarbonyl)Amine (N-H)Synthesis of 2-azaspiro[3.5]nonane and 8-oxa-5-azaspiro[3.5]nonane derivatives. evitachem.com
TBDMS (tert-butyldimethylsilyl)Hydroxyl (O-H)Synthesis of functionalized 1-azaspiro[3.5]nonan-2-one derivatives. csic.escsic.es
Benzyl (Bn)Hydroxyl (O-H)Synthesis of functionalized 1-azaspiro[3.5]nonan-2-one derivatives. csic.es

Catalytic Approaches in Spiro[3.5]nonane Synthesis

Catalysis offers efficient and selective routes to spiro[3.5]nonane systems. Various catalytic strategies have been developed, including metal-catalyzed reactions, radical reactions, and photocatalysis.

Metal Catalysis:

Copper Catalysis: A cascade reaction combining a Kinugasa reaction and an aldol (B89426) condensation has been developed using a Cu(OTf)₂/chiral ligand system. This approach provides highly enantioselective chiral spiro[azetidine-3,3′-indoline]-2,2′-diones. thieme-connect.de

Rhodium Catalysis: Rhodium catalysts have been used for 2-azabuta-1,3-diene formation followed by a Staudinger cycloaddition to yield dispirocyclic N-vinyl β-lactams. thieme-connect.de

Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·OEt₂) has been used as a Lewis acid to generate an imine in situ from 1,3,5-tribenzyl-1,3,5-triazinane (B52242) for a subsequent Staudinger reaction. thieme-connect.com

Radical and Photochemical Approaches:

Radical Initiation: The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization initiated by AIBN (2,2′-azobisisobutyronitrile) or triethylborane. acs.org

Visible-Light Photocatalysis: A modern approach utilizes an iridium-based photocatalyst, (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, to facilitate the multicomponent assembly of N-heterospirocycles under visible light irradiation. acs.org

These catalytic methods represent advanced strategies for constructing spirocyclic frameworks, often with high efficiency and stereocontrol. thieme-connect.deacs.org

Transition Metal-Catalyzed Cyclizations (e.g., Gold-catalyzed rearrangement)

Transition metal catalysis has become an indispensable tool for constructing complex molecular architectures, and the synthesis of spirolactams is no exception. mdpi.com Gold catalysts, in particular, have shown remarkable efficacy in activating alkynes and allenes toward nucleophilic attack, facilitating intricate cyclization and rearrangement cascades to form spirocyclic systems. beilstein-journals.orgrsc.orgbeilstein-journals.org

A noteworthy example is the gold-catalyzed dearomative spirocyclization of N-aryl alkynamides to generate spirolactams. acs.org This redox-neutral method provides a direct route to spiro-fused β-lactams, which are structurally related to this compound. In a representative study, a catalytic system comprising 5 mol % of a gold(I) complex, such as Au(PPh₃)Cl, and a silver salt co-catalyst, AgOTf, in dichloroethane at temperatures between 50–80 °C, effectively promotes the selective spirocyclization. acs.org The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the appended aromatic ring to form the spirocyclic intermediate, which then rearomatizes to yield the final spirolactam product.

The substrate scope of this transformation is broad, accommodating various substituents on the aromatic ring and the amide nitrogen. acs.org Both electron-donating and electron-withdrawing groups on the arene ring are tolerated, furnishing the desired spirolactams in yields ranging from 35% to 87%. acs.org A key factor for achieving high selectivity for spirocyclization is the identity of the para-alkoxy group on the N-aryl moiety. While a para-methoxy group results in only trace amounts of the product, substrates bearing para-tert-butoxy or para-hydroxy groups provide the spirolactams in good yields and with high selectivity. acs.org

Table 1: Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides acs.org

EntryR¹ SubstituentR² SubstituentYield (%)
1HH75
2MeH87
3PhH81
4HMe68
5HBn71
6H4-MeO-C₆H₄35

Reaction Conditions: 5 mol % Au(PPh₃)Cl, 5 mol % AgOTf, dichloroethane, 50-80 °C.

Organocatalysis in Spiro[3.5]nonane Formation

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The use of small organic molecules as catalysts provides a versatile platform for activating substrates and controlling stereochemistry. While specific examples focusing exclusively on the organocatalytic synthesis of this compound are nascent, the principles have been successfully applied to the formation of structurally related spirocyclic systems, demonstrating the high potential of this approach.

A prominent example is the enantioselective organocatalytic construction of spiro[pyrrolidin-3,3′-oxindole] derivatives. rice.edu These reactions often utilize chiral phosphoric acids, which act as bifunctional catalysts. They can activate both the nucleophile and the electrophile through hydrogen bonding, bringing them into close proximity within a chiral environment and thereby inducing high stereoselectivity. In a three-component 1,3-dipolar cycloaddition, a chiral phosphoric acid catalyzes the reaction between methyleneindolinones, aldehydes, and amino esters to produce highly functionalized spirooxindoles with excellent yields and enantioselectivities (up to 98% ee). rice.edu This method highlights the capacity of organocatalysis to create complex spirocyclic scaffolds containing nitrogen heterocycles with high stereocontrol.

Similarly, organocatalytic strategies have been developed for the enantioselective synthesis of spiro beilstein-journals.orgacs.orghexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. researchgate.net These cascade reactions, often catalyzed by bifunctional phosphonium (B103445) salts or secondary amines, proceed through a sequence of Michael addition, ring expansion, and nucleophilic attack to construct the strained spirocyclic framework. researchgate.net

The principles demonstrated in these examples are directly applicable to the synthesis of chiral this compound derivatives. An organocatalytic approach could involve the reaction of a ketene precursor with a suitably functionalized imine derived from a cyclohexanone (B45756) derivative. A chiral organocatalyst, such as a Brønsted acid or a secondary amine, could orchestrate an asymmetric [2+2] cycloaddition (Staudinger reaction) to form the β-lactam ring with high enantiomeric excess. thieme-connect.com

Table 2: Key Features of Organocatalytic Spirocyclization Reactions

Catalyst TypeReaction TypeKey FeatureRepresentative ProductRef
Chiral Phosphoric Acid1,3-Dipolar CycloadditionHigh enantioselectivity (up to 98% ee), creation of adjacent quaternary stereocenters.Spiro[pyrrolidin-3,3′-oxindoles] rice.edu
Bifunctional Phosphonium SaltMichael Addition/Ring ExpansionConstruction of complex polycyclic scaffolds with high stereoselectivity (>20:1 dr, up to 98% ee).Chiral Polycyclic 4H-Pyrans researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Azaspiro 3.5 Nonan 5 One Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate structures of organic molecules, including spirocyclic systems like 6-Azaspiro[3.5]nonan-5-one. Through the analysis of ¹H and ¹³C NMR spectra, researchers can piece together the molecular connectivity, and with more advanced techniques, determine the stereochemistry of these complex three-dimensional structures.

Proton NMR (¹H NMR) Analysis of Spirocyclic Systems

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the spectrum would reveal distinct signals for the protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings, as well as the N-H proton of the lactam. The chemical shift (δ) of each proton is influenced by its proximity to electron-withdrawing groups, such as the carbonyl group of the lactam, and by anisotropic effects from the ring systems.

The protons adjacent to the carbonyl group (at C-7) and the nitrogen atom (at C-7) are expected to be deshielded and appear at a lower field. The spirocyclic nature of the molecule often leads to complex splitting patterns due to the rigid conformation, which restricts bond rotation and results in distinct magnetic environments for axial and equatorial protons on the cyclohexane ring.

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-3 (axial)1.60-1.75m-
H-1, H-3 (equatorial)1.80-1.95m-
H-2 (axial)1.45-1.60m-
H-2 (equatorial)1.90-2.05m-
H-4, H-8 (cyclobutane)2.10-2.30m-
H-7 (cyclohexane)2.45t6.5
N-H6.80br s-

Note: This table presents representative data. Actual chemical shifts and coupling constants would vary with substitution and solvent.

Carbon-13 NMR (¹³C NMR) Analysis for Core and Substituent Identification

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The most downfield signal is typically that of the carbonyl carbon (C-5) due to the strong deshielding effect of the double-bonded oxygen atom, appearing in the range of 170-180 ppm. uan.mx

Interactive Data Table: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-325.5
C-218.0
C-4 (spiro)45.0
C-5 (carbonyl)175.0
C-742.0
C-8, C-935.0

Note: This table illustrates typical chemical shifts for the core structure.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

For complex structures like this compound derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, establishing connectivity between adjacent protons. This would allow for tracing the proton networks within the cyclobutane and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of both ¹H and ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connectivity to quaternary carbons, such as the spiro center and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For spirocyclic systems, NOESY is crucial for determining the relative stereochemistry, for instance, by showing through-space interactions between protons on the two different rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound and its derivatives.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the amide bond is a common fragmentation pathway for lactams. nih.govunl.pt For this compound, characteristic fragmentation would likely involve the cleavage of the cyclobutane and cyclohexane rings. The fragmentation of cyclic structures often involves the loss of small, stable neutral molecules. youtube.com

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
139[M]⁺Molecular Ion
111[M - CO]⁺Loss of carbon monoxide
96[M - C₃H₇]⁺Cleavage of the cyclohexane ring
83[M - C₄H₈]⁺Cleavage of the cyclobutane ring
55[C₄H₇]⁺Cyclobutyl fragment

Note: This table presents hypothetical fragmentation patterns based on the general principles of mass spectrometry.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While NMR can provide information on relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound. mkuniversity.ac.in For a chiral derivative of this compound, a single crystal X-ray diffraction study would provide unambiguous information about the spatial arrangement of all atoms.

This technique yields precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the conformation of the cyclobutane and cyclohexane rings and their orientation relative to each other around the spiro center. researchgate.net This information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and biological interactions.

Single Crystal X-ray Diffraction Studies of Azaspiro[3.5]nonane Derivatives

Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise solid-state structure of a molecule. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, which together define the molecular conformation. For spiro compounds, SCXRD is particularly valuable for characterizing the geometry of the two rings and their relative orientation around the spiro-carbon.

In a hypothetical SCXRD study of a this compound derivative, researchers would aim to crystallize the compound and then irradiate the crystal with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters that would be elucidated are presented in the interactive table below, based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for a this compound Derivative

ParameterDescriptionExpected Value/Range
Crystal SystemThe symmetry of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a ≈ 8-12 Å, b ≈ 9-15 Å, c ≈ 10-18 Å, β ≈ 90-105°
C-N Bond Length (Lactam)The distance between the carbonyl carbon and the nitrogen atom in the β-lactam ring.1.35 - 1.40 Å
C=O Bond Length (Lactam)The distance between the carbonyl carbon and the oxygen atom.1.20 - 1.25 Å
Cyclobutane Ring PuckeringThe deviation of the cyclobutane ring from planarity.Puckered conformation
Piperidinone Ring ConformationThe spatial arrangement of the atoms in the six-membered ring.Chair or twisted-boat conformation

Note: The data in this table is hypothetical and serves to illustrate the types of information obtained from a single crystal X-ray diffraction study.

Conformational Analysis of Spiro[3.5]nonan-5-one Systems

The conformational flexibility of the constituent rings in spiro[3.5]nonan-5-one systems significantly influences their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for studying these conformations in solution. nih.govauremn.org.br

The six-membered piperidinone ring in this compound is expected to adopt a chair or a twisted-boat conformation, similar to other cyclohexanone (B45756) derivatives. The four-membered cyclobutanone (B123998) ring is inherently puckered. The specific conformation adopted in solution is a result of a complex interplay of steric and electronic effects.

Proton NMR (¹H NMR) is particularly useful for conformational analysis. The coupling constants between adjacent protons (vicinal coupling constants, ³JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the rings can be inferred. For instance, in a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons will have distinct values.

A structural and conformational analysis of related 1-oxa-2-azaspiro[2.5]octane derivatives has been successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. researchgate.net In that study, the relative configurations and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts, which reflected the steric and electronic effects of substituents. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of different possible conformations. nih.govresearchgate.net These calculations can help to identify the most stable conformers and to interpret the experimental NMR data. A comprehensive conformational analysis would involve comparing the experimentally observed NMR parameters with those calculated for different theoretical conformations.

The interactive table below summarizes the key aspects of a conformational analysis of a hypothetical this compound derivative.

Conformational Analysis Parameters for a this compound Derivative

TechniqueParameterInformation Gained
¹H NMRChemical Shifts (δ)Provides information about the electronic environment of the protons. Axial and equatorial protons typically have different chemical shifts.
Coupling Constants (J)Vicinal coupling constants (³JHH) are related to the dihedral angle between protons and can be used to determine the ring conformation.
¹³C NMRChemical Shifts (δ)Sensitive to the steric environment of the carbon atoms, aiding in conformational assignment.
NOESYNuclear Overhauser EffectProvides information about through-space proximity of protons, helping to determine the relative stereochemistry and conformation.
Computational Chemistry (e.g., DFT)Relative Energies of ConformersCalculates the stability of different possible conformations (e.g., chair, boat, twist-boat) to predict the most likely structure.

Computational and Theoretical Investigations of 6 Azaspiro 3.5 Nonan 5 One and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research due to their balance of accuracy and computational cost. arxiv.orgsemanticscholar.org These methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, electronic structure, and reactivity. youtube.com

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Azaspiro[3.5]nonan-5-one, DFT methods like B3LYP or ωB97XD with a suitable basis set (e.g., 6-31+G(d,p)) can be employed to determine its equilibrium geometry. nih.gov The optimization process calculates forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. youtube.com This yields precise information on bond lengths, bond angles, and dihedral angles.

The spirocyclic nature of this compound, which features a shared sp3-hybridized carbon between the cyclobutane (B1203170) and piperidinone rings, imparts significant conformational rigidity. mdpi.com Theoretical calculations can predict the preferred conformation, such as the chair or boat form of the six-membered ring.

Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

ParameterOptimized Value (Hypothetical)Description
Bond Lengths (Å)
C=O (Amide)1.24The length of the carbonyl double bond in the lactam ring.
C-N (Amide)1.35The length of the carbon-nitrogen single bond within the lactam ring.
Cspiro-C1.55The length of the bond between the central spiro carbon and adjacent carbons.
**Bond Angles (°) **
C-N-C121.5The angle around the nitrogen atom within the six-membered ring.
N-C=O123.0The angle involving the amide group.
Electronic Properties
HOMO Energy-6.8 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap6.3 eVAn indicator of the molecule's kinetic stability and reactivity.

Quantum chemical calculations are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. rsc.orgnih.gov By analyzing the electronic structure, one can predict the most likely sites for chemical attack. For instance, the MEP map of this compound would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential near the amide hydrogen, a potential site for nucleophilic interaction.

Furthermore, these computational methods can be used to model entire reaction pathways, including the structures of transition states and intermediates. chemrxiv.org For this compound, a key reaction would be the hydrolysis of the lactam ring. DFT calculations can determine the activation energy for this process under acidic or basic conditions, providing a quantitative measure of the ring's stability. This predictive power allows chemists to explore potential reactions and design synthetic routes computationally before undertaking expensive and time-consuming laboratory experiments. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is central to structure-based drug design for identifying and optimizing potential drug candidates. nih.gov For this compound and its analogs, docking simulations can screen for potential biological targets and predict the binding affinity and mode of interaction. nih.gov

The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding free energy. nih.gov Spiro-β-lactam scaffolds, which are structurally related to this compound, have been investigated as inhibitors of enzymes like β-lactamases. nih.gov Similarly, the 7-azaspiro[3.5]nonane scaffold has been explored for its potential as a GPR119 agonist. nih.gov Docking studies of this compound against such targets could reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site.

AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound β-Lactamase (Hypothetical)-6.5Ser70, Lys73, Tyr105
Analog A (with phenyl group) β-Lactamase (Hypothetical)-7.8Ser70, Tyr105, Phe121 (hydrophobic)
Analog B (with hydroxyl group) β-Lactamase (Hypothetical)-7.1Ser70, Lys73, Asn132 (H-bond)

Note: This table presents hypothetical docking results to illustrate the type of data generated from such simulations. The target and results are based on studies of analogous spirocyclic compounds. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. youtube.comyoutube.com An MD simulation of the this compound-protein complex can be used to assess its stability and to explore the conformational changes that occur upon binding. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex; a stable RMSD value suggests that the complex has reached equilibrium. mdpi.com The RMSF of individual amino acid residues reveals which parts of the protein are flexible and which are rigid. Analysis of the ligand's RMSF can show how tightly it is bound within the active site. These simulations provide a more realistic representation of the binding event and can help validate the poses predicted by molecular docking. frontiersin.org

Structure-Based Computational Design Approaches

Structure-based design integrates computational insights from quantum chemistry, docking, and MD simulations to guide the rational design of new molecules with improved properties. nih.gov Information about the binding mode of this compound in a target's active site can be used to propose modifications to its structure. nih.gov

For example, if docking and MD simulations reveal an unoccupied hydrophobic pocket near the ligand, analogs could be designed by adding a lipophilic group (e.g., a phenyl or cyclohexyl ring) to the this compound scaffold to fill this pocket, potentially increasing binding affinity. frontiersin.org Conversely, if a polar group on the ligand is exposed to a nonpolar environment, it could be replaced or repositioned. This iterative cycle of computational design, followed by synthesis and experimental testing, accelerates the process of lead optimization in drug discovery. springernature.com The rigid spirocyclic core of this compound makes it an attractive scaffold for this approach, as it restricts the number of possible conformations, making binding predictions more reliable. researchgate.net

Medicinal Chemistry Applications and Biological Activity Profiling of 6 Azaspiro 3.5 Nonan 5 One Derivatives

Role as Pharmacophores and Drug Discovery Scaffolds

The 6-azaspiro[3.5]nonan-5-one core is a key example of a spirocyclic scaffold, a class of compounds receiving significant attention in modern medicinal chemistry. These structures, defined by two rings connected through a single shared carbon atom, offer unique three-dimensional (3D) arrangements that are highly sought after in drug design. Their utility stems from their ability to serve as rigid, conformationally constrained frameworks for building novel pharmacophores and as bioisosteric replacements for more traditional, planar ring systems.

"Escape from Flatland" Concept and 3D Chemical Space Exploration

For decades, drug discovery has been dominated by compounds rich in flat, aromatic (sp2-hybridized) rings. While successful, this has led to an over-exploration of "flatland," a region of chemical space where molecules lack significant three-dimensionality. The "escape from flatland" concept is a strategic shift in medicinal chemistry that advocates for the incorporation of more saturated, sp3-hybridized centers to create molecules with greater spatial complexity.

Spirocyclic systems like this compound are ideal tools for this strategy. Their inherent 3D geometry provides a rigid and well-defined spatial arrangement of atoms, which contrasts sharply with the planarity of common aromatic compounds. This increased three-dimensionality, often measured by a higher fraction of sp3-hybridized carbons (Fsp3), is correlated with several benefits in drug development:

Improved Physicochemical Properties: Higher Fsp3 content is often linked to better solubility and reduced off-target toxicity.

Enhanced Target Binding: The rigid 3D orientation of functional groups attached to the spirocyclic core can lead to more precise and higher-affinity interactions with the complex 3D surfaces of biological targets like proteins.

Novelty and Intellectual Property: These scaffolds provide access to uncharted areas of chemical space, enabling the development of compounds with unique biological profiles and offering advantages in securing intellectual property rights.

By utilizing compact scaffolds like this compound, chemists can explore a vast number of dihedral angle combinations, effectively expanding the accessible chemical space for drug discovery programs.

Bioisosteric Replacements in Drug Design (e.g., Morpholine (B109124), Piperidine (B6355638) Analogs)

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of drug design. Spirocyclic fragments are increasingly used as novel bioisosteres for common heterocyclic rings such as morpholine and piperidine.

The this compound scaffold can be considered a constrained, three-dimensional analog of piperidine or a lactam-containing ring system. Replacing a flexible or planar ring with a rigid spirocycle can confer several advantages:

Conformational Rigidity: The spirocyclic core reduces the number of possible conformations a molecule can adopt. This pre-organization can lower the entropic penalty of binding to a protein target, potentially leading to a significant increase in binding affinity.

Improved Selectivity: The precise spatial positioning of substituents on the spirocyclic scaffold can enhance selectivity for a specific biological target over closely related ones.

Scaffold Hopping: It allows for "scaffold hopping," a strategy to design new drug candidates by replacing a central core structure with a structurally novel one while maintaining or improving biological activity. This is particularly useful for navigating around existing patents or improving the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

The following table illustrates the structural differences between common flat rings and a representative spirocyclic scaffold, highlighting the increase in three-dimensionality.

Ring SystemStructureHybridization of Ring CarbonsGeneral ShapeKey Features
Piperidinesp3Flexible Chair/BoatFlexible, Saturated
Morpholinesp3Flexible ChairFlexible, Polar, H-bond acceptor
This compound sp3Rigid, 3-DimensionalConformationally restricted, spatially complex

Enzyme Inhibition Studies

While the this compound scaffold holds significant promise due to its structural characteristics, comprehensive studies detailing the inhibitory activity of its derivatives against specific enzymes are still emerging. The following sections discuss the rationale and potential for targeting key enzymes based on the structural features of this scaffold class.

Inhibition of Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible during inflammatory processes. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Selective COX-2 inhibitors often feature a central ring system with 1,2-diaryl substitutions and a specific pharmacophore (e.g., a sulfonamide or methylsulfonyl group) on one of the aryl rings. nih.gov This specific arrangement allows the inhibitor to access a side pocket present in the COX-2 active site but not in COX-1. nih.gov

Although direct studies of this compound derivatives as COX-2 inhibitors are not extensively documented in publicly available research, the use of spiro ring systems as the central core for COX-2 inhibitors has been explored. nih.gov The rigid, three-dimensional nature of the azaspiro scaffold could be leveraged to orient the necessary aryl substituents in a precise conformation to maximize binding within the COX-2 active site and achieve high selectivity.

Table of Representative Selective COX-2 Inhibitors

InhibitorCentral Core StructureKey Pharmacophore Feature
CelecoxibPyrazolep-sulfonamide
RofecoxibFuranoneMethylsulfonyl
ValdecoxibIsoxazolep-sulfonamide

Kinase Binding and Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making them important targets for anticancer drug development. nih.govresearchgate.net CDK2, in particular, plays a crucial role in the transition from the G1 to the S phase of the cell cycle.

The development of selective kinase inhibitors is challenging due to the high degree of similarity in the ATP-binding site across the human kinome. One strategy to achieve selectivity is to exploit unique conformations or regions adjacent to the ATP pocket. The rigid and three-dimensional structure of the this compound scaffold is well-suited for this purpose. By functionalizing the spirocyclic core, it is possible to design molecules that can form specific interactions with unique residues or pockets, thereby achieving selectivity for CDK2 over other kinases.

While specific research on this compound derivatives as CDK2 inhibitors is limited, the general class of azaspiro compounds has been investigated for kinase inhibition. The constrained nature of the scaffold can help lock a molecule into its bioactive conformation, which is a favorable attribute for potent and selective enzyme inhibition.

NAD(P)H:quinone Oxidoreductase 1 (NQO1) Targeting

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular antioxidant defense by catalyzing the two-electron reduction of quinones to hydroquinones. nih.govnih.govmdpi.com This process bypasses the formation of reactive semiquinone intermediates, thus detoxifying cells. nih.govmdpi.com NQO1 is often overexpressed in various solid tumors, including pancreatic cancer, making it a target for cancer-specific therapies. nih.govnih.govmdpi.com

Therapeutic strategies targeting NQO1 often involve bioreductive drugs—compounds that are activated by NQO1 to generate cytotoxic species specifically within cancer cells. These agents are typically quinone-based.

The this compound scaffold itself is not a classic quinone substrate. However, in drug design, it could serve as a versatile carrier scaffold. It could be functionalized with quinone moieties or other groups known to interact with NQO1. The unique 3D structure of the spirocycle could be used to position the active pharmacophore in a way that optimizes its interaction with the NQO1 active site or modulates its electronic properties for efficient bio-reduction. This approach could lead to the development of novel NQO1-targeted agents with unique pharmacological profiles.

SARS-CoV-2 3C-like Protease (3CLpro) and MERS-CoV 3CLpro Inhibition

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). mdpi.com Its essential role in processing viral polyproteins makes it a prime target for the development of antiviral drugs. mdpi.com Inhibition of 3CLpro can effectively block viral replication.

Research has focused on identifying potent inhibitors of this enzyme. A series of small-molecule 3CLpro inhibitors have been developed and evaluated for their efficacy against human coronaviruses. nih.gov Among these, compounds designated as 5d and 11d have demonstrated significant therapeutic potential in animal models of SARS-CoV-2 and MERS-CoV infections. nih.govnih.gov

In studies using fatal animal models, both compounds significantly increased the survival rates of mice infected with SARS-CoV-2 and MERS-CoV when treatment was initiated one day post-infection. nih.govnih.gov Specifically, treatment with compound 11d resulted in 80% survival in SARS-CoV-2 infected mice and 90% survival in MERS-CoV infected mice. nih.govnih.gov This improved survival was correlated with a reduction in lung viral load and amelioration of lung histopathological changes. nih.govnih.gov Furthermore, compound 11d also showed significant antiviral activity against the SARS-CoV-2 Omicron subvariant XBB.1.16. nih.govnih.gov

Another novel 3CLpro inhibitor, MK-7845, has also shown broad-spectrum activity. mdpi.com MK-7845 exhibited nanomolar potency in vitro against a range of clinical SARS-CoV-2 subvariants and MERS-CoV. mdpi.com When administered orally to transgenic mice infected with SARS-CoV-2 or MERS-CoV, MK-7845 led to a significant reduction in viral loads in the lungs by more than six log orders. mdpi.com

These findings underscore the potential of 3CLpro inhibitors as broad-spectrum direct-acting antivirals against highly virulent human coronaviruses.

Table 1: In Vivo Efficacy of 3CLpro Inhibitors

Compound Virus Animal Model Survival Rate Viral Load Reduction
11d SARS-CoV-2 K18-hACE2 mice 80% Significant
11d MERS-CoV K18-hACE2 mice 90% Significant
MK-7845 SARS-CoV-2 K18-hACE2 mice Not Reported >6 log orders

Topoisomerase Inhibition Studies

DNA topoisomerases are essential enzymes that manage the topological states of DNA, making them established targets for anticancer therapies. diva-portal.org A number of clinically approved drugs for various cancers and bacterial infections function by inhibiting these enzymes. diva-portal.org

Research into novel topoisomerase inhibitors has led to the discovery of various classes of compounds with potent activity. For example, monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as inhibitors of human DNA topoisomerase IIα (htIIα), targeting the ATP binding site of the enzyme. nih.gov Compound 6 from this series not only inhibited the enzyme but also demonstrated cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines. nih.gov

Other classes of compounds, such as semi-synthetic derivatives of podophyllotoxin (B1678966) and camptothecin, are also known for their topoisomerase inhibiting activity. diva-portal.org Additionally, sesquiterpene-aryl ester derivatives of (-)-drimenol have been synthesized and evaluated for their ability to inhibit human topoisomerase I (TOP1). mdpi.com One such compound, 6a, was found to inhibit TOP1-induced DNA relaxation and induce apoptosis in cancer cells. mdpi.com

The ongoing development in this field continues to explore new chemical scaffolds and indications, with preclinical studies suggesting potential applications against viral, protozoal, parasitic, and fungal infections. diva-portal.org

Table 2: Examples of Topoisomerase Inhibitors and their Activity

Compound Class Target Example Compound Biological Activity
4-amino-6-(phenylamino)-1,3,5-triazines Human DNA topoisomerase IIα 6 Cytotoxic in HepG2 cells
Sesquiterpene-aryl esters of (-)-drimenol Human topoisomerase I 6a Induces apoptosis, inhibits DNA relaxation
Anthracyclines Topoisomerase II Doxorubicin, Daunorubicin Broad-spectrum antitumor activity

Receptor Binding Investigations

Information regarding receptor binding investigations specifically for this compound derivatives was not available in the provided search results. Research in this area may be ongoing or not yet published.

Antimicrobial Activity Research

The search for new antibacterial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of various chemical scaffolds are continuously being explored for their antibacterial potential.

For instance, benzo[f]quinolinium salts (BQS) have demonstrated very good antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. mdpi.com In contrast, related pyrrolobenzo[f]quinolinium cycloadducts (PBQC) were found to be inactive. mdpi.com The study of these compounds revealed interesting structure-activity relationships within the benzo[f]quinolinium series. mdpi.com

Other natural and synthetic compounds have also shown promise. The resin from Pistacia lentiscus is known for its antibacterial effects. mdpi.com Methanolic extracts of different parts of this plant, including leaves, stems, and roots, have exhibited activity against a range of bacterial species. mdpi.com

Similar to antibacterial research, the discovery of novel antifungal agents is crucial. Benzo[f]quinolinium salts (BQS) have shown excellent, quasi-nonselective antifungal activity against the fungus Candida albicans, with some derivatives exhibiting higher potency than the control drug nystatin. mdpi.com

The essential oils and extracts of Pistacia lentiscus have also been reported to possess significant antifungal activity. mdpi.com Methanolic extracts of this plant have shown greater inhibitory activity against fungal strains like Aspergillus niger and Aspergillus flavus, as well as the yeast Candida albicans, compared to their antibacterial effects. mdpi.com

Table 3: Antimicrobial Activity of Benzo[f]quinolinium Salts (BQS)

Organism Type Activity of BQS
Staphylococcus aureus Gram-positive bacteria Very Good

Anti-Inflammatory Activity Assessments

Inflammation is a key process in the immune response, but chronic inflammation can contribute to various diseases. nih.gov Consequently, the development of new anti-inflammatory agents is an active area of research.

Various classes of compounds have been investigated for their anti-inflammatory properties. For example, novel dexketoprofen (B22426) amide derivatives have been synthesized and evaluated for their in vivo anti-inflammatory potential using a carrageenan-induced paw edema model. nih.gov Among these, derivatives 2 and 4 showed potent activity comparable to the parent drug, dexketoprofen. nih.gov

Similarly, new thiourea (B124793) derivatives of naproxen (B1676952) have been investigated for their dose-dependent anti-inflammatory effects in the same animal model. mdpi.com Several of these compounds demonstrated a significant reduction in paw edema, with some exhibiting intensive anti-edematous activity. mdpi.com

Methyl derivatives of flavanone (B1672756) have also been shown to possess anti-inflammatory activity. nih.gov These compounds were found to inhibit the production of nitric oxide and modulate the release of pro-inflammatory cytokines in stimulated macrophage cells. nih.gov Specifically, 2′-methylflavanone and 3′-methylflavanone demonstrated the strongest anti-inflammatory effects among the tested derivatives. nih.gov

The anti-inflammatory properties of natural products are also a significant area of study. mdpi.com Extracts and pure compounds from various plants have been reported to have anti-inflammatory effects, often by modulating the production of inflammatory mediators like cytokines. mdpi.com

Table 4: Anti-Inflammatory Activity of Selected Compound Classes

Compound Class Model Key Findings
Dexketoprofen amide derivatives Carrageenan-induced paw edema Derivatives 2 and 4 showed potent activity.
Thiourea derivatives of naproxen Carrageenan-induced paw edema Several compounds showed significant edema inhibition.

No Publicly Available Research Found for this compound in Cholesterol and Neurological Applications

Despite a comprehensive search of scientific literature, no specific research findings on the medicinal chemistry applications and biological activity of this compound derivatives in the areas of cholesterol absorption inhibition or for neurological and central nervous system targets could be located.

Extensive database searches were conducted to gather information for an article focusing on the therapeutic potential of this compound. The intended scope was to detail its role in inhibiting cholesterol absorption and its investigation for neurological and CNS-related conditions, as per the requested outline.

However, the search did not yield any peer-reviewed studies, clinical trial data, or scholarly articles that specifically investigate the synthesis, biological evaluation, or mechanism of action of this compound or its direct derivatives for these applications.

While the broader class of azaspiro compounds has been a subject of interest in medicinal chemistry for various therapeutic areas, and related β-lactam-containing structures have been explored as cholesterol absorption inhibitors, the specific spirocyclic ketone, this compound, does not appear to be a widely researched scaffold for the outlined purposes in publicly accessible scientific records.

Consequently, the requested detailed research findings and data tables for the following sections could not be generated:

Investigation into Neurological and Central Nervous System Targets

Without any specific data or research to report, the compilation of an accurate and informative article strictly adhering to the provided outline is not possible at this time. Further research into this specific chemical entity may be necessary to uncover its potential therapeutic applications.

Structure Activity Relationship Sar Studies and Ligand Design Principles for Azaspiro 3.5 Nonan 5 One Derivatives

Impact of Spirocyclic Configuration on Biological Activity

The spirocyclic nature of the 6-azaspiro[3.5]nonan-5-one core plays a pivotal role in defining the biological activity of its derivatives. This configuration imparts a rigid, three-dimensional geometry that is often advantageous for binding to the active sites of biological targets. Unlike more flexible linear or monocyclic molecules, the fixed spatial orientation of substituents on the spirocyclic scaffold can lead to enhanced binding affinity and selectivity.

The introduction of a spirocyclic scaffold increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with a higher probability of success in clinical drug development. The defined stereochemistry of the spiro-center allows for a precise presentation of pharmacophoric elements in three-dimensional space, facilitating optimal interactions with protein pockets. This can result in improved potency and a more favorable pharmacokinetic profile.

In the context of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), the 6-azaspiro[3.5]nonane scaffold has demonstrated its utility. Crystal structures of inhibitors derived from this scaffold in complex with the protease reveal that the spirocyclic core orients the substituents in a manner that allows for key interactions within the active site. For instance, the larger six-membered nitrogen heterocycle of the 6-azaspiro[3.5] scaffold, when compared to smaller four-membered rings, can lead to a more well-defined electron density in the bound state, suggesting a more stable and favorable binding conformation.

Substituent Effects on Target Affinity and Selectivity

The affinity and selectivity of this compound derivatives for their biological targets are highly dependent on the nature and position of various substituents on the scaffold. SAR studies have begun to elucidate the intricate interplay between different functional groups and their impact on biological activity.

In the development of inhibitors for viral proteases such as SARS-CoV-2 3CLpro, specific substitutions on the 6-azaspiro[3.5]nonane core have been shown to be critical for potency. For example, the nature of the group attached to the nitrogen at the 6-position can significantly influence binding. The presence of a larger, more rigid substituent at this position can lead to a more ordered binding mode within the enzyme's active site.

Furthermore, modifications to other parts of the scaffold can fine-tune the inhibitor's properties. For instance, the introduction of a methyl sulfonyl group in one analog was observed to be in proximity to Pro168 in the SARS-CoV-2 3CLpro active site, although not forming a direct interaction. In another derivative, an interaction with Pro168 resulted in a conformational change in a nearby loop of the protein, highlighting the subtle yet significant effects of substituent choice on protein-ligand interactions. nih.gov

The following table summarizes the inhibitory activities of a series of 6-azaspiro[3.5]nonane-derived inhibitors against SARS-CoV-2 3CLpro, illustrating the impact of different substituents.

CompoundR1 GroupR2 GroupIC50 (µM) for SARS-CoV-2 3CLpro
7c BocPhenylacetyl0.045
8c Boc(4-fluorophenyl)acetyl0.038
9c Boc(4-(methylsulfonyl)phenyl)acetyl0.029
10c Boc(4-cyanophenyl)acetyl0.033
11c Boc(pyridin-4-yl)acetyl0.051

Data compiled from studies on SARS-CoV-2 3CLpro inhibitors.

Rational Design of New Azaspiro[3.5]nonan-5-one Analogs for Enhanced Potency

The principles of rational drug design are instrumental in harnessing the potential of the this compound scaffold to develop analogs with enhanced potency. This approach leverages structural information from protein-ligand complexes and computational modeling to guide the synthesis of new derivatives with improved binding characteristics.

A prime example of rational design is the development of 6-azaspiro[3.5]nonane-based inhibitors of the SARS-CoV-2 3C-like protease. By analyzing the co-crystal structures of initial lead compounds bound to the enzyme, researchers can identify key interaction points and unoccupied pockets within the active site. This information then informs the design of new analogs with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency.

For instance, the observation of a specific loop movement in the protease upon binding of an inhibitor with a methyl sulfonyl group can guide the design of new analogs that further exploit this conformational change to achieve tighter binding. nih.gov Computational methods, such as molecular docking and free energy calculations, can be employed to predict the binding affinities of virtual compounds before their synthesis, prioritizing those with the highest predicted potency. This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and is particularly well-suited for optimizing ligands based on the rigid this compound scaffold.

Stereochemical Considerations in Ligand Design

Stereochemistry is a critical factor in the design of ligands based on the this compound scaffold. The spirocyclic nature of this core introduces a chiral center at the spiro-atom, and additional stereocenters can be present depending on the substitution pattern. The absolute configuration of these stereocenters can have a profound impact on the biological activity of the resulting molecules.

Different enantiomers or diastereomers of a compound can exhibit vastly different affinities and selectivities for their biological targets. This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with the chiral environment of a protein's binding site. One stereoisomer may fit perfectly into the active site, forming multiple high-energy interactions, while its mirror image may bind weakly or not at all.

While specific studies on the stereoselective synthesis and differential biological evaluation of this compound enantiomers are not extensively reported in the available literature, the principles of stereochemistry in drug design are well-established. For spirocyclic systems in general, controlling the stereochemistry is crucial for achieving the desired pharmacological profile. The diastereoselective synthesis of related spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has shown that different diastereomers can exhibit significantly different antimicrobial activities, underscoring the importance of stereochemical control in the development of bioactive spirocyclic compounds.

Development of Lead Compounds from Azaspiro[3.5]nonan-5-one Scaffolds

The this compound scaffold has proven to be a valuable starting point for the development of lead compounds in drug discovery programs. A lead compound is a chemical entity that has promising biological activity but may require further modification to improve its potency, selectivity, or pharmacokinetic properties. The rigid and synthetically tractable nature of the this compound core makes it an attractive scaffold for lead optimization.

The successful identification of potent 6-azaspiro[3.5]nonane-derived inhibitors of the SARS-CoV-2 3C-like protease serves as a compelling case study. nih.gov Initial screening efforts likely identified a hit compound containing this spirocyclic core. Through subsequent rounds of medicinal chemistry, guided by SAR studies and rational design, this initial hit was optimized into a series of highly potent lead compounds with nanomolar inhibitory activity. This optimization process likely involved modifying substituents on the scaffold to enhance binding affinity and improve drug-like properties.

The development of lead compounds from this scaffold is not limited to a single target. The versatility of the this compound core allows for its application in the design of ligands for a variety of biological targets. By strategically functionalizing the scaffold, medicinal chemists can tailor the properties of the resulting molecules to interact with different protein families, opening up new avenues for the discovery of novel therapeutics. The exploration of this scaffold in diverse biological contexts is an active area of research with the potential to yield new and effective treatments for a range of diseases.

Advanced Applications and Future Research Directions for 6 Azaspiro 3.5 Nonan 5 One

Use as Building Blocks for Complex Molecule Synthesis

The 6-Azaspiro[3.5]nonan-5-one framework serves as a foundational component for constructing more intricate molecular architectures. Its inherent rigidity and defined spatial arrangement of substituents make it an attractive starting point for synthesizing complex molecules with precise stereochemistry. The spirocyclic nature, which involves two rings sharing a single carbon atom, introduces a desirable degree of sp3-hybridization, a feature often correlated with successful drug candidates bldpharm.com.

In medicinal chemistry, there is a growing need for modular and direct entry points to azaspiro[3.n]alkanes to facilitate their integration into drug discovery programs researchgate.net. The synthesis of related structures, such as 2,6-diazaspiro[3.5]nonane analogues, highlights the utility of these scaffolds as versatile building blocks researchgate.net. The ability to introduce functional groups at various positions on the two rings allows for the systematic exploration of chemical space and the generation of diverse molecular entities. This modularity is crucial for creating complex functional molecular systems where the innate properties of the building blocks dictate the function of the final material semanticscholar.org. The strategic use of such building blocks enables the efficient, one-step synthesis of complex molecules that would be difficult to access through other methods nih.gov.

Development of New Therapeutic Agents Based on the Spiro[3.5]nonan-5-one Scaffold

The spiro[3.5]nonan-5-one scaffold has proven to be a fruitful template for the design of new therapeutic agents across various disease areas. Its three-dimensional structure allows for the presentation of functional groups in specific vectors, enabling potent and selective interactions with biological targets bldpharm.com.

A notable example is the development of a novel class of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes. Through optimization of substituents on the piperidine (B6355638) and aryl groups of the scaffold, researchers identified a potent GPR119 agonist with a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models nih.gov.

Furthermore, a closely related scaffold, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, has been utilized to develop covalent inhibitors of KRAS G12C, a critical oncogenic driver in human cancers. Structural optimization of this series led to the identification of a potent compound with high metabolic stability and dose-dependent anti-tumor activity in a xenograft mouse model nih.gov. These examples underscore the potential of the azaspiro[3.5]nonane core in generating drug candidates for diverse therapeutic applications.

Table 1: Examples of Therapeutic Agents Based on Azaspiro[3.5]nonane Scaffolds
Scaffold DerivativeTherapeutic TargetPotential IndicationReference
7-Azaspiro[3.5]nonane derivativeGPR119 AgonistType 2 Diabetes nih.gov
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativeKRAS G12C InhibitorNon-small cell lung cancer nih.gov

Exploration of Novel Biological Targets for Azaspiro[3.5]nonan-5-one Derivatives

The structural versatility of the azaspiro[3.5]nonan-5-one scaffold allows its derivatives to interact with a wide range of biological targets. Research has demonstrated that modifications to this core structure can yield compounds that modulate the activity of various proteins implicated in disease.

Key biological targets that have been successfully engaged by azaspiro[3.5]nonane derivatives include:

G-protein coupled receptors (GPCRs): As demonstrated in the development of GPR119 agonists, the scaffold can be tailored to fit into the binding pockets of this large and therapeutically important family of receptors nih.gov.

Kinases: The successful targeting of the KRAS G12C mutant protein, which plays a role in cellular proliferation, shows the potential for azaspiro[3.5]nonane derivatives to function as enzyme inhibitors nih.gov.

Ion Channels: Patents describing azaspiro derivatives as antagonists of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) suggest another class of proteins that can be targeted by this scaffold google.com.

The exploration of novel targets is an ongoing effort in drug discovery. The physicochemical properties of the azaspiro[3.5]nonane scaffold make it a promising starting point for screening against new and challenging biological targets.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse compounds for high-throughput screening and drug discovery. The integration of the this compound scaffold into these libraries offers a significant advantage by introducing structural novelty and three-dimensionality, which are often lacking in traditional flat, aromatic-rich compound collections bldpharm.com.

The production of hit-finding libraries based on spirocyclic scaffolds, such as spirocyclic indolinones, has been shown to yield compounds with physicochemical properties complementary to existing chemical space nih.gov. By using this compound as a central core, libraries can be constructed by systematically adding a variety of substituents at different positions on the rings. This approach allows for the efficient exploration of structure-activity relationships (SAR) and the identification of initial "hits" for medicinal chemistry campaigns nih.govnih.gov. The rigidity of the spirocyclic core helps to constrain the conformation of the attached side chains, which can lead to higher binding affinities and selectivities for their biological targets.

Pharmacokinetic Profile Optimization Strategies for Azaspiro[3.5]nonan-5-one Analogs (General Research Concepts)

Optimizing the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in drug development. For analogs of this compound, several strategies can be employed to enhance their drug-like properties.

Specific strategies to enhance the metabolic stability of azaspiro[3.5]nonan-5-one analogs include:

Blocking Metabolic Soft Spots: Identifying sites on the molecule that are prone to oxidative metabolism and blocking them with groups that are less susceptible to enzymatic attack, such as fluorine atoms.

Scaffold Hopping and Heteroatom Incorporation: Replacing a metabolically liable part of the molecule, such as an unsubstituted phenyl ring, with a more stable heterocyclic ring (e.g., pyridine). The incorporation of nitrogen atoms into aromatic systems tends to increase metabolic stability by decreasing the potential for oxidative metabolism nih.gov. This principle was successfully applied in the development of KRAS G12C inhibitors, where optimization led to compounds with high metabolic stability in human and mouse liver microsomes nih.gov.

Structural Modification: Altering the position of substituents or using cyclic secondary amines can sterically hinder the approach of metabolic enzymes, thereby improving stability researchgate.net.

Table 2: General Strategies for Metabolic Stability Enhancement
StrategyDescriptionExample/Concept
Introduce HeteroatomsReplacing carbon with nitrogen in an aromatic ring to decrease susceptibility to oxidation.Changing a phenyl group to a pyridyl group nih.gov.
Steric ShieldingPlacing bulky groups near metabolically labile sites to prevent enzyme access.Modification of substituents on the azaspiro[3.5]nonane core.
DeuterationReplacing hydrogen with deuterium (B1214612) at a site of metabolism to slow the rate of bond cleavage.Kinetic isotope effect slows down cytochrome P450-mediated metabolism.

For a drug to reach its intracellular target, it must be able to cross cell membranes. Membrane permeability is influenced by a compound's size, charge, lipophilicity, and hydrogen bonding capacity. The properties of this compound analogs can be fine-tuned to optimize this process.

Key approaches include:

Lipophilicity (LogP/LogD) Adjustment: Permeability can be increased by making the molecule more lipid-soluble, for example, by adding hydrophobic substituents. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and other issues.

Hydrogen Bond Donor/Acceptor Modulation: Reducing the number of hydrogen bond donors is a common strategy to improve passive diffusion across membranes. This can be achieved through chemical modification of functional groups on the scaffold. Prodrug approaches that temporarily mask hydrogen bond donors can also be effective bohrium.com.

Polar Surface Area (PSA) Reduction: Minimizing the molecule's PSA, which is the sum of surfaces of polar atoms, is generally correlated with better membrane permeability. The rigid, compact nature of the spirocyclic scaffold can help maintain a lower PSA compared to more flexible, linear molecules with similar functionality. The specific composition of the membrane itself also plays a crucial role in modulating the permeability of heterocyclic compounds scilit.com.

Q & A

Q. What are the optimal synthetic routes for 6-Azaspiro[3.5]nonan-5-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions (e.g., intramolecular amidation or ring-closing metathesis) using precursors like bicyclic amines or ketones. Key steps include stereochemical control via chiral catalysts or protecting group strategies. For purity validation, orthogonal analytical methods are required:
  • HPLC (High-Performance Liquid Chromatography) for quantitative purity assessment (>95% as per industrial standards, e.g., ).
  • NMR (¹H/¹³C) to confirm structural integrity and detect impurities.
  • Mass Spectrometry (HRMS or LC-MS) for molecular weight confirmation.
    Reproducibility requires detailed documentation of reaction conditions (solvent, temperature, catalyst loading) as outlined in experimental protocols .

Q. How should researchers characterize the structural conformation of this compound?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray Crystallography for absolute stereochemical assignment (critical for spirocyclic systems).
  • 2D NMR (e.g., COSY, NOESY) to resolve spatial proximity of protons and confirm ring junction geometry.
  • Computational Modeling (DFT or molecular mechanics) to predict stability of conformers.
    Comparisons to related azaspiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one ) can provide reference data.

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions in stereochemical outcomes often arise from competing reaction pathways (e.g., epimerization during workup). Mitigation strategies include:
  • In situ Monitoring (ReactIR or LC-MS) to track intermediate formation.
  • Chiral Stationary Phase HPLC to separate enantiomers and quantify optical purity.
  • Dynamic Kinetic Resolution using enzymes or asymmetric catalysts to favor a single diastereomer.
    Discrepancies should be analyzed through iterative synthesis and statistical validation (e.g., ANOVA for batch-to-batch variability) .

Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies require:
  • Forced Degradation (acid/base/oxidative stress) followed by LC-MS to identify decomposition products.
  • Pharmacokinetic Modeling (e.g., liver microsome assays) to predict metabolic pathways.
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.
    Data should be cross-referenced with patents on analogous compounds (e.g., 6-azaspiro[2.5]octane derivatives used in heterotopic ossification ).

Q. How to design in vitro assays to evaluate the bioactivity of this compound in target validation studies?

  • Methodological Answer : Hypothesis-driven assays include:
  • Enzyme Inhibition Assays (e.g., fluorescence-based screens for kinases or proteases).
  • Cell-Based Models (e.g., HEK293 or primary cells transfected with target receptors).
  • SPR (Surface Plasmon Resonance) for binding affinity measurements.
    Experimental design must align with FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories to enable meta-analysis .

Data Contradiction and Reproducibility

Q. What systematic approaches resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions (e.g., conflicting IC₅₀ values across studies) require:
  • Meta-Analysis of published datasets to identify outliers or methodological variability.
  • Blinded Replication Studies using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).
  • Open Data Sharing to facilitate independent validation (e.g., via the European Open Science Cloud ).
    Discrepancies in spirocyclic compound activity are often linked to polymorphic forms or solvent effects in assays .

Tables for Key Data

Property Method Typical Value Reference
PurityHPLC>95% (industrial standard)
Molecular WeightHRMSCalculated: 153.21 g/mol
Thermal Stability (TGA)TGADecomposition onset: >200°C
Enzymatic Inhibition (IC₅₀)Fluorescence Assay10–50 µM (varies by target)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.